molecular formula C19H15N3O2 B14947331 1-(4-Methoxyphenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carbonitrile

1-(4-Methoxyphenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B14947331
M. Wt: 317.3 g/mol
InChI Key: WNHYYKIXRIZHJW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a fused pyrido[1,2-a]benzimidazole core. Its structure includes:

  • 1-(4-Methoxyphenyl): A methoxy-substituted phenyl group at position 1, contributing electron-donating properties.
  • 3-Oxo group: A ketone at position 3, which may influence hydrogen bonding and metabolic stability.
  • 4-Carbonitrile: A nitrile group at position 4, often associated with enhanced binding affinity and polarity.

This compound belongs to a class of molecules studied for antimicrobial, antitumor, and antioxidant activities due to the pyrido[1,2-a]benzimidazole scaffold’s versatility in interacting with biological targets .

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

3-hydroxy-1-(4-methoxyphenyl)-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C19H15N3O2/c1-24-13-8-6-12(7-9-13)17-10-18(23)14(11-20)19-21-15-4-2-3-5-16(15)22(17)19/h2-9,17,23H,10H2,1H3

InChI Key

WNHYYKIXRIZHJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=C(C3=NC4=CC=CC=C4N23)C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key analogs and their substituents, biological activities, and physicochemical properties:

Compound Name Substituents Biological Activity Key Physicochemical Data Source
2-(4-Fluorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile (3i) 4-Fluorobenzyl (electron-withdrawing), methyl at position 3 Antitubercular (MDR-TB activity) Yield: 91%; $^1$H NMR δ=2.34 (s, 3H), -116.2 (δ, $^{19}$F)
3-Methyl-1-oxo-2-[4-(thiomethyl)benzyl]-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile (3j) Thiomethyl benzyl (sulfur-containing), methyl at position 3 Antimicrobial (broad-spectrum) Not explicitly reported
5-[3-((4-Butylphenyl)amino)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile 4-Butylphenyl amino, hydroxylpropyl chain Potential CNS or kinase modulation Not explicitly reported
1-((3,4-Dimethoxyphenethyl)amino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 3,4-Dimethoxyphenethyl (polar group), ethyl and methyl substituents Hypothesized ADMET optimization Not explicitly reported
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Bromophenyl (electron-withdrawing), hydroxyl-methoxyphenyl Antioxidant (79.05% activity at 12 ppm) $^1$H NMR confirmed aromatic protons

Key Observations

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (e.g., 4-Fluoro, 4-Bromo) : Enhance antimicrobial and antioxidant activities. For example, bromophenyl derivatives in showed 79.05% antioxidant activity, comparable to ascorbic acid (82.71%) .
  • Methoxy Groups (e.g., 4-Methoxyphenyl) : Improve solubility and metabolic stability but may reduce potency compared to halogenated analogs .

Synthetic Efficiency: Fluorinated analogs (e.g., 3i) achieved 91% yield via ethanol/DMF recrystallization, suggesting efficient synthesis . Thiomethyl derivatives (e.g., 3j) require specialized handling due to sulfur reactivity, complicating scale-up .

Spectroscopic Trends :

  • $^1$H NMR : Methyl groups (δ=2.34 ppm) and aromatic protons (δ=7.04–8.58 ppm) are consistent across derivatives .
  • $^{19}$F NMR : Fluorinated compounds exhibit distinct shifts (e.g., δ=-116.2 ppm for 3i) .

Molecular Docking Insights :

  • Bromophenyl and fluorobenzyl groups in analogs showed high binding affinity to bacterial proteins (e.g., Staphylococcus aureus), correlating with experimental MIC values .

Research Findings and Implications

  • Antimicrobial Activity : Fluorinated and brominated derivatives demonstrate superior activity against MDR-TB and Gram-positive bacteria, likely due to enhanced electrophilic interactions .
  • Antioxidant Potential: Hydroxyl-methoxyphenyl substituents (as in ) significantly boost radical scavenging, suggesting the target compound’s 4-methoxyphenyl group may offer moderate activity .
  • ADMET Considerations: Thiomethyl and aminoalkyl substituents (e.g., and ) may improve bioavailability but require toxicity profiling .

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